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Abstract

Quizartinib, with the chemical formula C21H16CIFN404, is a potent, second-generation, and
highly selective oral inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Initially
discovered by Ambit Biosciences, it is now under the development of Daiichi Sankyo.[1] This
technical guide provides a comprehensive overview of the discovery, origin, and detailed
scientific profile of Quizartinib. It is intended to serve as a resource for researchers, scientists,
and professionals involved in drug development, offering in-depth information on its mechanism
of action, experimental validation, and clinical significance, particularly in the context of Acute
Myeloid Leukemia (AML).

Discovery and Origin

Quizartinib, formerly known as AC220, was identified through a systematic drug discovery
process aimed at developing a potent and selective inhibitor of FLT3, a receptor tyrosine kinase
that is frequently mutated in AML.[2] The development was driven by the significant unmet
medical need for effective treatments for AML patients with FLT3 mutations, which are
associated with a poor prognosis.[4] Ambit Biosciences originally discovered the compound,
and its development was later continued by Daiichi Sankyo.[1]
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Mechanism of Action: Targeting the FLT3 Signaling
Pathway

Quizartinib functions as a type Il FLT3 inhibitor, binding to the ATP-binding pocket of the FLT3
kinase domain in its inactive conformation.[5] This binding prevents the autophosphorylation
and subsequent activation of the FLT3 receptor, even in the presence of activating mutations
like the internal tandem duplication (ITD) in the juxtamembrane domain.[5]

The inhibition of FLT3 by Quizartinib blocks downstream signaling cascades crucial for the
proliferation and survival of leukemic cells.[6] These pathways include:

 RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
o PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis (programmed cell death).

o STATS Pathway: Interruption of STAT5 signaling further contributes to the anti-leukemic
effects.

The high selectivity of Quizartinib for FLT3 minimizes off-target effects, a desirable
characteristic for targeted cancer therapies.[2]

FLT3 Signaling Pathway Inhibition by Quizartinib
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Caption: Quizartinib inhibits the FLT3 receptor, blocking downstream signaling pathways.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies of

Quizartinib.

Table 1: In Vitro Potency of Quizartinib

Cell Line FLT3 Mutation IC50 (nM) Reference
MV4-11 ITD 0.56 [7]
MOLM-13 ITD ~1 [1]
MOLM-14 ITD ~1 [1]

Table 2: Clinical Efficacy in FLT3-ITD Positive AML

(QUANTUM.-First Trial)

Quizartinib

. Placebo + Hazard
Outcome Chemother  Ratio (95% p-value Reference

Chemother

apy ClI)

apy

Median
0.78 (0.62-

Overall 31.9 months 15.1 months 0.98) 0.0324 [8]
Survival '
Complete
Remission 55% 55% [8]
(CR) Rate
Median
Duration of 38.6 months 12.4 months [8]
CR

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of

scientific findings.

Synthesis of Quizartinib

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.targetmol.com/compound/quizartinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558990/
https://www.researchgate.net/publication/339992006_Quizartinib_a_selective_FLT3_inhibitor_maintains_antileukemic_activity_in_preclinical_models_of_RAS-mediated_midostaurin-resistant_acute_myeloid_leukemia_cells
https://www.researchgate.net/publication/339992006_Quizartinib_a_selective_FLT3_inhibitor_maintains_antileukemic_activity_in_preclinical_models_of_RAS-mediated_midostaurin-resistant_acute_myeloid_leukemia_cells
https://www.researchgate.net/publication/339992006_Quizartinib_a_selective_FLT3_inhibitor_maintains_antileukemic_activity_in_preclinical_models_of_RAS-mediated_midostaurin-resistant_acute_myeloid_leukemia_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12635021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A reported synthesis route for Quizartinib involves the following key steps:

o Preparation of 4-[2-(4-Morpholinyl)ethoxy]aniline: 4-Nitrophenol is reacted with 4-(2-
chloroethyl)morpholine hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyllmorpholine. This
intermediate is then hydrogenated using 10% Pd/C to give 4-[2-(4-
Morpholinyl)ethoxy]aniline.[9]

o Formation of the Imidazo[2,1-b][6][9]benzothiazole core: The aniline derivative undergoes a
two-step cyclization process to form 7-[2-(4-morpholinyl)- ethoxy]-2-(4-
nitrophenyl)imidazo[2,1-b][6][9]benzothiazole.[9]

e Reduction of the Nitro Group: The nitro group on the benzothiazole derivative is reduced to
an amine using iron and ammonium chloride, yielding 4-[7-[2-(4-Morpholinyl)- ethoxy]-
imidazo[2,1-b][6][9]benzothiazole-2-yl]aniline.[9]

o Urea Formation: Phenyl-[5-(t-butyl)isoxazol-3-ylJcarbamate, synthesized from 3-amino-5-t-
butyl-isoxazole and phenyl chloroformate, is reacted with the aniline derivative from the
previous step to form Quizartinib.[9]

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Quizartinib.

In Vitro Kinase Inhibition Assay

o Objective: To determine the inhibitory activity of Quizartinib against FLT3 kinase.
e Method: A common method is the KINOMEscan™, a competitive binding assay.

e Protocol Outline:
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[e]

A DNA-tagged kinase is incubated with an immobilized ligand.

(¢]

Quizartinib is added at various concentrations to compete for binding to the kinase.

[¢]

The amount of kinase bound to the immobilized ligand is quantified using gPCR of the
DNA tag.

[¢]

The dissociation constant (Kd) is determined from the competition curve.

Cell Proliferation Assay

o Objective: To assess the effect of Quizartinib on the proliferation of AML cells.

e Cell Lines: MV4-11, MOLM-13, and MOLM-14 cells, which harbor FLT3-ITD mutations, are
commonly used.[1]

e Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or
CellTiter-Glo® Luminescent Cell Viability Assay are frequently employed.

e Protocol Outline (MTT Assay):
o Cells are seeded in 96-well plates.

o Quizartinib is added at a range of concentrations and incubated for a specified period
(e.g., 72 hours).

o MTT reagent is added to each well and incubated to allow for the formation of formazan
crystals by metabolically active cells.

o A solubilization solution is added to dissolve the formazan crystals.
o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

o The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is
calculated.

Western Blot Analysis of FLT3 Signaling
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Objective: To confirm the inhibition of FLT3 and its downstream signaling pathways by
Quizartinib.

Protocol Outline:

o AML cells (e.g., MV4-11) are treated with various concentrations of Quizartinib for a
defined time.

o Cells are lysed to extract total protein.

o Protein concentration is determined using a method like the BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated FLT3 (p-FLT3), total FLT3, p-STATS5, total STAT5, p-ERK, total ERK, p-
AKT, and total AKT.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Quizartinib in a living organism.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

Protocol Outline:

o Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the

mice.

o Once tumors are established, mice are randomized into treatment and control groups.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12635021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Quizartinib is administered orally at specified doses (e.g., 1-10 mg/kg/day).[1]
o Tumor volume and body weight are monitored regularly.

o At the end of the study, tumors may be excised for further analysis (e.g., western blotting,

histology).

Clinical Development and Approval

Quizartinib has undergone extensive clinical evaluation. The pivotal Phase Il QUANTUM-First
trial demonstrated a significant improvement in overall survival for patients with newly
diagnosed FLT3-ITD-positive AML when Quizartinib was added to standard chemotherapy.[8]
[10][11][12] Based on these positive results, Quizartinib, under the brand name Vanflyta,
received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed

AML that is FLT3-ITD positive.[8]
Preclinical Studies
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Phase | Trials
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Phase Il Trials
(Efficacy & Side Effects)

l

Phase Il Trials
(QUANTUM-First)
(Comparison to Standard of Care)

FDA Approval
(Vanflyta)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11558990/
https://www.researchgate.net/publication/339992006_Quizartinib_a_selective_FLT3_inhibitor_maintains_antileukemic_activity_in_preclinical_models_of_RAS-mediated_midostaurin-resistant_acute_myeloid_leukemia_cells
https://osteosarcomanow.org/single-study/?id=NCT04473664
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7160287/
https://www.researchgate.net/publication/339992006_Quizartinib_a_selective_FLT3_inhibitor_maintains_antileukemic_activity_in_preclinical_models_of_RAS-mediated_midostaurin-resistant_acute_myeloid_leukemia_cells
https://www.benchchem.com/product/b12635021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12635021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: The clinical development pathway of Quizartinib.

Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive
AML. Its discovery and development exemplify a rational, mechanism-based approach to
cancer drug design. The in-depth understanding of its mechanism of action, supported by
robust preclinical and clinical data, has established Quizartinib as a valuable therapeutic option
for a patient population with a historically poor prognosis. This technical guide provides a
foundational resource for the scientific community to further explore and build upon the
knowledge of this important anti-leukemic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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